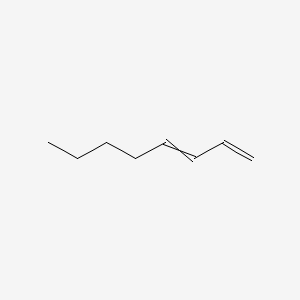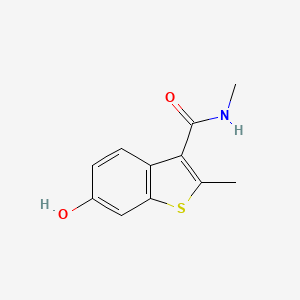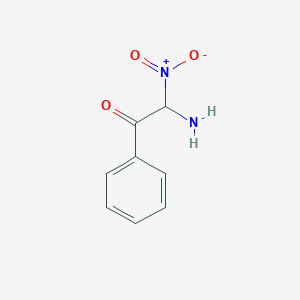
Acetophenone, 2-aminonitro-
概要
説明
Acetophenone, 2-aminonitro- is an organic compound with the molecular formula C8H8N2O3 It is a nitro-substituted ketone that features both an amino group and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 2-aminonitro- typically involves the nitration of 2-aminoacetophenone. One common method includes the reaction of 2-aminoacetophenone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods: Industrial production of Acetophenone, 2-aminonitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The nitration process is carefully monitored to prevent over-nitration and to ensure the safety of the operation.
化学反応の分析
Types of Reactions: Acetophenone, 2-aminonitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed:
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Substituted phenylethanones.
科学的研究の応用
Acetophenone, 2-aminonitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetophenone, 2-aminonitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
類似化合物との比較
2-Aminoacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroacetophenone: Lacks the amino group, affecting its biological activity.
2-Amino-1-phenylethanone: Lacks the nitro group, altering its chemical properties.
Uniqueness: Acetophenone, 2-aminonitro- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
2-amino-2-nitro-1-phenylethanone |
InChI |
InChI=1S/C8H8N2O3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,8H,9H2 |
InChIキー |
ZFOFCSUJANQIFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(N)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate](/img/structure/B8720845.png)
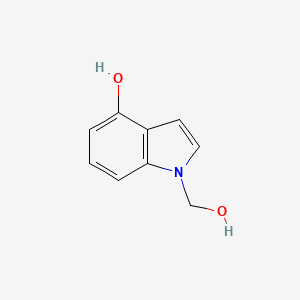
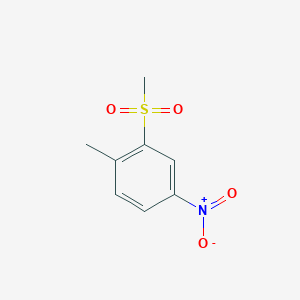
![1-[2-(2,4-Dimethylphenyl)-4-methylthiazol-5-yl]ethanone](/img/structure/B8720862.png)
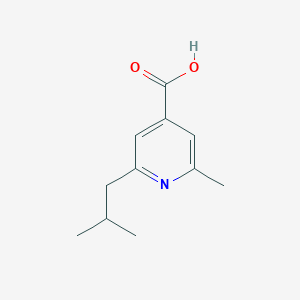
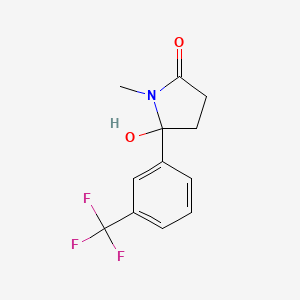
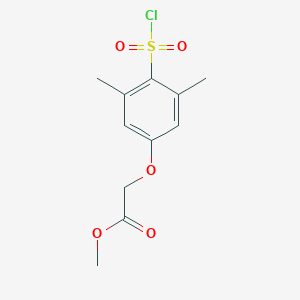
![5-((4-Amino-2-fluorophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8720892.png)
![8-Bromo-6-chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B8720893.png)
![1-[2-(Hydrazinecarbonyl)phenyl]methanesulfonamide](/img/structure/B8720900.png)
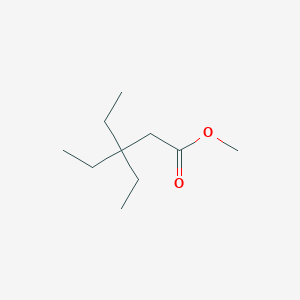
![8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE](/img/structure/B8720936.png)
